3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Structural Diversity
3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride serves as a starting material in various alkylation and ring closure reactions, contributing to the generation of a structurally diverse library of compounds. These reactions involve the formation of dithiocarbamates, thioethers, and various NH-azoles, as well as the synthesis of pyrazolines, pyridines, benzodiazepines, benzothiazepine, pyrimido[1,2-a]benzimidazole, and 4-hydroxypiperidine derivatives (Roman, 2013).
Copper(II) Complexes
This compound has been used in the synthesis of copper(II) complexes, demonstrating its utility in inorganic chemistry and coordination complexes. These complexes exhibit interesting structural and electronic properties, with potential applications in catalysis and material science (Long et al., 1999).
Antifungal Agents
It is a precursor in the synthesis of new imidazole-containing antifungal agents. The synthesized compounds have potential applications in treating fungal infections, as seen in the creation of specific oximes with antifungal properties (Attia et al., 2013).
Chemoenzymatic Synthesis
In the field of chemoenzymatic synthesis, this compound plays a role in producing enantiomerically enriched ionic liquids. These ionic liquids are tested against a wide range of microorganisms, indicating their potential biomedical and industrial applications (Borowiecki et al., 2013).
Isoxazoles Synthesis
The compound is used in synthesizing isoxazoles and dihydroisoxazoles, which are evaluated for antifungal activity against various Candida and Aspergillus species. This highlights its role in developing novel pharmaceutical agents (Chevreuil et al., 2007).
Metal Complexes
It forms metal complexes with various metals like Zn, Mn, Ni, and Cu, showing diverse coordination geometries. These complexes have been studied for their hydrolytic properties, contributing to the understanding of metal-ligand interactions in biochemical processes (Long et al., 1999).
Antifungal Properties
Its derivatives have been synthesized and shown to possess potent antifungal properties. This is evident in the development of compounds like 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, indicating its significance in developing new antifungal agents (Ogata et al., 1983).
Bioactive Cyclic Ketals
The compound is instrumental in synthesizing bioactive cyclic ketals, showing its versatility in organic synthesis and potential in developing new bioactive molecules (Talismanov et al., 2021).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They are the core of many natural products such as histidine, purine, and histamine .
Mode of Action
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
Derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Imidazole derivatives have been shown to have a broad range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that azole antifungals, which feature an imidazole moiety, inhibit the synthesis of sterols in fungi by inhibiting cytochrome P450-dependent 14α-lanosterol demethylase through binding to the heme cofactor of the cytochrome CYP51
properties
IUPAC Name |
3-(1H-imidazol-2-yl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c9-5-1-2-6-7-3-4-8-6;/h3-4,9H,1-2,5H2,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSSTTOZIGLLHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CCCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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